molecular formula C9H19F3O3SSi B022798 (2,3-Dimethylbutan-2-yl)dimethylsilyl trifluoromethanesulfonate CAS No. 103588-79-0

(2,3-Dimethylbutan-2-yl)dimethylsilyl trifluoromethanesulfonate

Cat. No. B022798
M. Wt: 292.39 g/mol
InChI Key: HUCZOYCXPWONIR-UHFFFAOYSA-N
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Description

Trifluoromethanesulfonate, also known as triflate, is a functional group in organic chemistry characterized by its excellent leaving group ability due to the stability of the triflate anion. This makes triflates highly valuable in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of triflate compounds often involves the reaction of trifluoromethanesulfonic acid with alcohols, amines, or other nucleophiles. For example, 1-Adamantyl trifluoromethanesulfonate has been prepared from 1-bromoadamantane and silver trifluoromethanesulfonate in 2,2-dimethylbutane (Takeuchi et al., 1980).

Molecular Structure Analysis

The molecular structure of triflate compounds can vary widely, depending on the central atom to which the triflate group is attached. The crystal structures of various triflate compounds have been determined, providing insight into their geometric arrangements and bonding environments (Dietzel, Dinnebier, & Jansen, 2007).

Chemical Reactions and Properties

Triflates are involved in numerous chemical reactions, including as catalysts in the aminolysis of epoxides to afford β-amino alcohols with high regio- and stereoselectivity (Chini et al., 1994). Their reactivity and stability under different conditions make them versatile intermediates in organic synthesis.

Safety And Hazards

This compound can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

[2,3-dimethylbutan-2-yl(dimethyl)silyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19F3O3SSi/c1-7(2)8(3,4)17(5,6)15-16(13,14)9(10,11)12/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCZOYCXPWONIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C)[Si](C)(C)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19F3O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399113
Record name TDS triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dimethylbutan-2-yl)dimethylsilyl trifluoromethanesulfonate

CAS RN

103588-79-0
Record name TDS triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylthexylsilyl trifluoromethane-sulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

50 ml of trifluoromethanesulfonic acid are slowly added dropwise at room temperature under argon to 101.57 g (0.57 mol) of (1,1,2,2-tetramethyleth-1-yl)-dimethylchlorosilane. Subsequently, the mixture is heated for 8 hours at 60° C. After this time, the evolution of HCl ceases. 111 g (67% of theory) of a colourless oil of boiling point=123°-124° C./28.6 mbar are obtained by distillation. The 1H-NMR spectrum is in agreement with the structure.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
101.57 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3-Dimethylbutan-2-yl)dimethylsilyl trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
(2,3-Dimethylbutan-2-yl)dimethylsilyl trifluoromethanesulfonate
Reactant of Route 3
(2,3-Dimethylbutan-2-yl)dimethylsilyl trifluoromethanesulfonate

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